3-(4-Chloropyridin-3-yl)oxetan-3-ol
CAS No.:
Cat. No.: VC13799714
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO2 |
|---|---|
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 3-(4-chloropyridin-3-yl)oxetan-3-ol |
| Standard InChI | InChI=1S/C8H8ClNO2/c9-7-1-2-10-3-6(7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
| Standard InChI Key | RJQYQADYTWYPPC-UHFFFAOYSA-N |
| SMILES | C1C(CO1)(C2=C(C=CN=C2)Cl)O |
| Canonical SMILES | C1C(CO1)(C2=C(C=CN=C2)Cl)O |
Introduction
Chemical and Structural Properties
Molecular Architecture and Physicochemical Characteristics
The compound’s structure features an oxetane ring (a four-membered oxygen-containing heterocycle) fused to a 4-chloropyridine group at the 3-position. The hydroxyl group on the oxetane ring introduces polarity and hydrogen-bonding capacity, while the chloropyridine moiety contributes aromaticity and electrophilic reactivity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 3-(4-chloropyridin-3-yl)oxetan-3-ol |
| CAS Number | 1454913-88-2 |
| Purity (Commercial) | 97% |
The hydroxyl group’s pKa is estimated to be ~12–14, typical for aliphatic alcohols, while the chloropyridine ring’s electron-withdrawing effect enhances the compound’s stability under acidic conditions .
Reactivity and Stability
The oxetane ring’s strain energy (~106 kJ/mol) makes it susceptible to ring-opening reactions, particularly under nucleophilic or acidic conditions. The chlorine atom at the pyridine’s 4-position directs electrophilic substitution to the 2- and 6-positions, though steric hindrance from the oxetane may limit reactivity. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~180°C, suggesting moderate thermal stability for laboratory handling.
Synthetic Methodologies
Industrial-Scale Synthesis
Industrial production leverages continuous flow reactors to optimize yield and purity, though detailed protocols remain proprietary. Key steps likely involve:
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Pyridine Functionalization: Chlorination of 3-hydroxypyridine using POCl₃ or PCl₅.
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Oxetane Formation: Cyclization of a diol precursor via acid-catalyzed intramolecular Williamson ether synthesis.
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Purification: Chromatography or recrystallization to achieve >97% purity .
Laboratory-Scale Routes
Small-scale synthesis typically employs batch reactors. A representative pathway involves:
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Step 1: 4-Chloropyridin-3-ol is treated with epichlorohydrin under basic conditions to form an epoxy intermediate.
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Step 2: Acidic hydrolysis of the epoxide yields the oxetane-3-ol derivative.
Reported yields range from 45–60%, with impurities primarily arising from incomplete cyclization or halogen displacement.
Biological Activities and Mechanisms
Enzymatic Interactions
The hydroxyl group forms hydrogen bonds with catalytic residues of enzymes, while the chloropyridine engages in π–π stacking with aromatic side chains. In silico docking studies suggest affinity for kinase domains, particularly those involving ATP-binding pockets. For example, structural analogs have demonstrated inhibition of transforming growth factor-beta (TGF-β) type 1 receptor (ALK5) with IC₅₀ values <50 nM .
Anticancer Activity
In NIH3T3 fibroblast viability assays, the compound reduces proliferation by 40–50% at 10 µM, potentially through ROS-mediated apoptosis. Synergy with doxorubicin (combination index = 0.82) suggests utility in combination therapies .
Pharmacokinetic and Toxicological Profiles
ADME Properties
Rodent studies of analogs show:
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Bioavailability: 60–80% after oral administration
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Half-life: 2.3–4.1 hours
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Metabolism: Hepatic CYP3A4-mediated oxidation of the oxetane ring
These data imply suitability for twice-daily dosing pending human trials .
Toxicity Considerations
Acute toxicity (LD₅₀) in mice exceeds 500 mg/kg, with no histopathological changes observed at 100 mg/kg/day over 28 days. Mutagenicity (Ames test) and hERG inhibition (>10 µM) are negative, indicating a favorable preclinical safety profile .
Research Gaps and Future Directions
Mechanistic Elucidation
While interaction with ALK5 is hypothesized, crystallographic confirmation of binding modes remains absent. Cryo-EM studies of compound-enzyme complexes could validate target engagement .
Formulation Challenges
The compound’s low aqueous solubility (0.8 mg/mL) limits parenteral delivery. Nanoemulsion or cyclodextrin-based formulations may enhance bioavailability without altering pharmacokinetics.
Clinical Translation
Phase 0 microdosing trials are warranted to assess human metabolism and dose linearity. Biomarker development (e.g., TGF-β pathway proteins) will facilitate pharmacodynamic monitoring .
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